1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethan-1-ol is a heterocyclic compound that features a unique structure combining a dioxin ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethylamine with a suitable dioxin precursor in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halides or alkyl derivatives.
Scientific Research Applications
1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethan-1-ol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)methanol
- 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol
Uniqueness
1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of an ethan-1-ol group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanol |
InChI |
InChI=1S/C9H11NO3/c1-6(11)7-2-3-8-9(10-7)13-5-4-12-8/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
VXURXRZRQRUVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(C=C1)OCCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.